Fmoc-L-leucine

Catalog No.
S713762
CAS No.
35661-60-0
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-leucine

CAS Number

35661-60-0

Product Name

Fmoc-L-leucine

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

CBPJQFCAFFNICX-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-L-leucine;35661-60-0;Fmoc-Leu-OH;N-Fmoc-L-leucine;Fmoc-L-Leu-OH;N-(9-fluorenylmethoxycarbonyl)-L-leucine;N-alpha-Fmoc-L-leucine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-leucine;MLS002695993;L-LEUCINE,FMOCPROTECTED;CBPJQFCAFFNICX-IBGZPJMESA-N;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoicacid;MFCD00037133;SMR001562137;ST50307349;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoicacid;Fmocleucine;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoicacid;N-Fmocleucine;(2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-4-METHYLPENTANOICACID;9-FLUORENYLMETHOXYCARBONYL-L-LEUCINE;FMOC-LEU;N-FMOC-LEUCINE;PubChem10022;FMOC-NLEU-OH

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-L-leucine is a derivative of the amino acid leucine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. Its chemical formula is C21H23NO4, and it has a molecular weight of approximately 357.42 g/mol. This compound is widely used in peptide synthesis due to its ability to facilitate the selective protection and deprotection of amino acids during the assembly of peptides. Fmoc-L-leucine serves as a building block in the synthesis of various peptides and is recognized for its stability and ease of handling in organic synthesis processes .

Fmoc-L-leucine functions as a protected amino acid building block. During peptide synthesis, the Fmoc group ensures the selective formation of peptide bonds between the desired amino acids. The controlled removal of the Fmoc group allows for the stepwise addition of amino acids in a specific sequence, ultimately leading to the desired peptide chain.

  • Wear gloves and protective clothing to avoid skin contact [].
  • Avoid inhalation of dust particles [].
  • Fmoc-L-leucine may cause eye irritation; appropriate eye protection is advised [].

Peptide Synthesis

Fmoc-L-leucine is a key building block in peptide synthesis, specifically in a technique called solid-phase peptide synthesis (SPPS) [, ]. SPPS allows scientists to create peptides, which are chains of amino acids, in a controlled and efficient manner. Fmoc-L-leucine is a protected amino acid meaning it has a chemical group attached to its amino group (N-terminus) that prevents it from reacting with other amino acids until it is specifically deprotected. This selective protection allows for the controlled addition of each amino acid in the desired sequence to build the targeted peptide [].

Selective PPARγ Modulator

Fmoc-L-leucine also exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPARγ) []. PPARγ is a nuclear receptor involved in regulating various cellular processes, including adipocyte differentiation, fatty acid uptake and storage, and glucose metabolism []. Full agonists of PPARγ, such as rosiglitazone and pioglitazone, are used as medications to treat type 2 diabetes, but they can also have side effects such as weight gain and fluid retention [].

Fmoc-L-leucine, as a partial agonist, activates PPARγ with lower potency compared to full agonists but with similar maximal efficacy []. This means it can still exert beneficial effects like improving insulin sensitivity but with potentially fewer side effects. This has led to the classification of Fmoc-L-leucine as a selective PPARγ modulator (SPPARM), making it an attractive candidate for further research and development in the field of diabetes management [].

Research Applications

Due to its unique properties, Fmoc-L-leucine has been employed in various research applications, including:

  • Studying the role of PPARγ in metabolic diseases such as type 2 diabetes and obesity [].
  • Developing novel therapeutic strategies for treating these conditions based on the potential benefits of SPPARMs [].
  • Investigating the interaction of Fmoc-L-leucine with other molecules involved in cellular signaling pathways [].

Fmoc-L-leucine undergoes several key reactions in synthetic chemistry:

  • Deprotection Reaction: The Fmoc group can be removed using bases such as piperidine or piperazine, typically in solvents like dimethylformamide. This reaction is crucial for exposing the amino group for further coupling reactions .
  • Coupling Reactions: Fmoc-L-leucine can be coupled with other amino acids or peptides using reagents such as O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate or N,N’-diisopropylcarbodiimide. These coupling reactions are essential for peptide bond formation .

Fmoc-L-leucine exhibits biological activity primarily through its role as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is integral to lipid metabolism and glucose homeostasis. Fmoc-L-leucine has been shown to enhance insulin sensitivity in various models, including normal and diabetic mice, indicating its potential therapeutic applications in metabolic disorders .

The synthesis of Fmoc-L-leucine typically involves the following steps:

  • Reaction with Fmoc Chloride: L-leucine is reacted with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
  • Solvent Use: Common solvents include dichloromethane or tetrahydrofuran.
  • Purification: The product is purified through recrystallization or chromatography to ensure high yield and purity .

In industrial settings, automated peptide synthesizers are often employed to produce Fmoc-L-leucine on a larger scale, optimizing reaction conditions to minimize by-products .

Fmoc-L-leucine is predominantly used in:

  • Peptide Synthesis: It serves as a key building block for synthesizing various peptides, which are crucial in pharmaceuticals and research.
  • Drug Development: Due to its biological activity, it may play a role in developing drugs targeting metabolic disorders .
  • Biochemical Research: It is utilized in studies involving protein interactions and enzyme activities due to its ability to modify peptide properties .

Research indicates that Fmoc-L-leucine interacts with several biomolecules, particularly through its action on PPARγ. This interaction influences gene expression related to lipid metabolism and glucose homeostasis. Studies have shown that it can modulate pathways involved in adipocyte differentiation and fatty acid uptake .

Several compounds share structural similarities with Fmoc-L-leucine, each offering unique properties:

Compound NameStructure/FeaturesUnique Properties
L-LeucineBasic amino acid without protective groupsNaturally occurring amino acid
N-(9-Fluorenylmethyloxycarbonyl)-5,5,5-trifluoro-L-leucineFluorinated derivative enhancing hydrophobicityAlters membrane affinity
Fmoc-L-alanineSimilar protective group but different amino acidUsed for synthesizing smaller peptides
Fmoc-L-valineSimilar structure with branched side chainImpacts peptide conformation

Fmoc-L-leucine stands out due to its specific role as a selective PPARγ modulator, which differentiates it from other derivatives that may not exhibit this biological activity .

Origins of the Fmoc Group

The Fmoc group was first reported by Louis A. Carpino and Grace Y. Han in 1970 as a base-labile alternative to traditional acid-sensitive protecting groups like tert-butoxycarbonyl (Boc) . Prior to Fmoc, peptide synthesis relied heavily on Boc chemistry, which required harsh acidic conditions (e.g., trifluoroacetic acid) for deprotection. These conditions often led to side reactions, including aspartimide formation and global deprotection of acid-labile side chains. Carpino’s innovation addressed these limitations by introducing a urethane-based group removable under mild basic conditions (e.g., piperidine in DMF), preserving acid-sensitive functionalities .

Key Milestones:

  • 1972: Carpino demonstrated Fmoc’s utility in solution-phase synthesis using Fmoc-Cl (9-fluorenylmethyl chloroformate) .
  • 1978: Robert Sheppard adapted Fmoc chemistry for SPPS, pairing it with tert-butyl side-chain protection and p-alkoxybenzyl ester resins .
  • 1980s: Automation of Fmoc-SPPS enabled rapid synthesis of peptides up to 50 residues, surpassing Boc-based methods in efficiency .

Evolution of Fmoc-L-Leucine

Fmoc-L-leucine emerged as a staple in peptide synthesis due to leucine’s prevalence in protein structures (≈9% of all amino acids in the human proteome) and the Fmoc group’s orthogonal reactivity. Early challenges in synthesizing Fmoc-protected amino acids centered on minimizing racemization during activation. The development of stable active esters like Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate) resolved this issue, allowing for high-purity Fmoc-L-leucine production .

Table 1: Basic Chemical and Physical Properties

PropertyValue
CAS Registry Number35661-60-0
Molecular FormulaC21H23NO4
Molecular Weight (g/mol)353.41-353.42
IUPAC Name(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
InChI KeyCBPJQFCAFFNICX-IBGZPJMESA-N
SMILESCC(C)CC@HC(O)=O
Physical AppearanceWhite to off-white crystalline solid
Melting Point (°C)152-156
Boiling Point (°C)486.83 (estimated)
Density (g/cm³)1.2±0.1 / 1.2107 (estimated)
Storage Temperature (°C)2-8 (recommended storage)

Molecular Structure and Stereochemical Configuration

Molecular Structure and Stereochemical Configuration

The molecular architecture of Fmoc-L-leucine encompasses three distinct structural domains: the fluorenylmethoxycarbonyl protecting group, the amino acid backbone, and the isobutyl side chain characteristic of leucine [1] [4]. The fluorenyl moiety consists of a rigid tricyclic aromatic system that provides both steric protection and distinctive spectroscopic properties [1] [6].

The stereochemical configuration centers on the alpha-carbon bearing the amino group, which maintains the L-configuration consistent with naturally occurring leucine [2] [4]. This chiral center exhibits the (2S) absolute configuration, ensuring compatibility with biological peptide synthesis pathways [1] [7]. The compound demonstrates high enantiomeric purity, typically exceeding 97.0-98% as determined by analytical methods [2] [7].

The leucine side chain features branching at the gamma carbon rather than the beta carbon, distinguishing it from its structural isomer isoleucine [4]. This branching pattern creates a 4-methylpentanoic acid backbone when combined with the carboxylic acid functionality [1].

Table 2: Optical and Stereochemical Properties

PropertyValue
Optical Rotation [α]20/D (c=1 in DMF)-25±2° / -26°
Stereochemical ConfigurationL-configuration
Chiral Centers1 (at carbon-2)
Absolute Configuration(2S)
Enantiomeric Purity≥97.0-98%

Physicochemical Properties: Solubility, Optical Rotation, and Thermal Stability

Solubility Characteristics

Fmoc-L-leucine exhibits pronounced hydrophobic character due to the extensive aromatic fluorenyl protecting group and the aliphatic leucine side chain [6] [14]. The compound demonstrates sparingly soluble behavior in aqueous systems, with limited dissolution in pure water [6] [14]. This poor aqueous solubility necessitates the use of organic co-solvents for most analytical and synthetic applications [6].

Organic solvents provide significantly enhanced solubility profiles for Fmoc-L-leucine [6] [14]. Ethanol, dimethyl sulfoxide, and dimethylformamide each support solubilities of approximately 30 milligrams per milliliter under standard conditions [6] [14]. Mixed solvent systems, such as a 1:1 mixture of ethanol and phosphate-buffered saline at pH 7.2, achieve solubilities of approximately 0.5 milligrams per milliliter [6].

Table 3: Solubility Properties

SolventSolubilityNotes
WaterSparingly soluble / Slightly solublePoor water solubility
Ethanol~30 mg/mlGood organic solvent solubility
DMSO~30 mg/mlGood organic solvent solubility
Dimethylformamide (DMF)~30 mg/mlGood organic solvent solubility
Aqueous buffersSparingly solubleRequires co-solvent for dissolution
Ethanol:PBS (1:1, pH 7.2)~0.5 mg/mlMixed solvent system

Optical Rotation Properties

The optical activity of Fmoc-L-leucine reflects its chiral nature and provides a reliable method for confirming stereochemical integrity [2] [7] [18]. Measurements conducted at 20°C using a sodium D-line source and a concentration of 1% in dimethylformamide consistently yield specific rotation values of -25±2° to -26° [2] [7] [18]. This negative rotation confirms the L-configuration of the leucine residue and serves as a quality control parameter for commercial preparations [2] [7].

Thermal Stability Characteristics

Thermal analysis reveals that Fmoc-L-leucine maintains structural integrity across a broad temperature range before undergoing melting [2] [7] [14] [18]. The melting point occurs within the range of 152-156°C, representing a sharp transition from crystalline solid to liquid phase [2] [7] [18]. Differential scanning calorimetry studies indicate thermal stability up to the melting point, with no evidence of decomposition or volatilization during normal heating cycles [14].

Extended thermal treatment beyond the melting point leads to decomposition processes, with broad decomposition peaks observed around 535°C in thermogravimetric analysis [14]. The compound demonstrates excellent storage stability, maintaining chemical and physical properties for at least two years when stored at room temperature under appropriate conditions [14].

Table 4: Thermal Properties

PropertyValue
Melting Point (°C)152-156
Decomposition Temperature (°C)~535 (broad decomposition)
Thermal StabilityStable up to melting point
Glass Transition (Tg)Not reported for pure compound
Storage Stability≥2 years at room temperature

Spectroscopic Profiling: NMR, IR, and Mass Spectrometry

Nuclear Magnetic Resonance Spectroscopy

Advanced nuclear magnetic resonance studies of Fmoc-L-leucine have employed high-field instruments operating at magnetic field strengths up to 21.1 Tesla to characterize molecular structure and dynamics [8]. Oxygen-17 nuclear magnetic resonance spectroscopy provides particularly detailed information about the carbonyl environments within the molecule [8].

The carbonyl oxygen of the carbamate protecting group exhibits a chemical shift of 338 parts per million with a quadrupolar coupling constant of 8.3 megahertz and an asymmetry parameter of 0.0 [8]. The carboxyl oxygen demonstrates a chemical shift of 161 parts per million, a quadrupolar coupling constant of 7.3 megahertz, and an asymmetry parameter of 0.2 [8]. These parameters reflect the distinct electronic environments of the two oxygen centers and provide insights into molecular conformation and intermolecular interactions [8].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the various carbon environments within the molecule [8] [19]. The aromatic carbons of the fluorenyl system appear in the typical aromatic region, while the aliphatic carbons of the leucine backbone and side chain occupy their expected chemical shift ranges [8] [19].

Table 5: 17O NMR Spectroscopic Parameters (21.1 T)

Oxygen EnvironmentChemical Shift δiso (ppm)Quadrupolar Coupling CQ (MHz)Asymmetry Parameter ηQSpan Ω (ppm)Skew κ
Carbonyl (C=O)3388.30.03850.1
Carboxyl (COH)1617.30.2320-0.8

Infrared Spectroscopy

Infrared spectroscopic analysis of Fmoc-L-leucine reveals characteristic vibrational frequencies corresponding to the major functional groups present in the molecule [9] [20]. The carbonyl stretching vibrations provide particularly informative spectral features, with the carbamate carbonyl and carboxylic acid carbonyl exhibiting distinct frequencies [9] [20].

The aromatic carbon-hydrogen stretching vibrations of the fluorenyl system appear in the region above 3000 wave numbers per centimeter, while the aliphatic carbon-hydrogen stretches occur below this threshold [9] [20]. The amino group participates in hydrogen bonding interactions that influence the observed vibrational frequencies [9] [20].

Mass Spectrometry

Mass spectrometric analysis of Fmoc-L-leucine employs both electrospray ionization and matrix-assisted laser desorption ionization techniques to generate gas-phase ions for structural characterization [8] [9]. The protonated molecular ion appears at mass-to-charge ratio 354.4, corresponding to the addition of a proton to the neutral molecule [9].

Collision-induced dissociation experiments reveal characteristic fragmentation patterns that confirm structural assignments [9] [11] [12]. The base peak typically occurs at mass-to-charge ratio 165, corresponding to the fluorenyl cation generated by cleavage of the carbamate bond [9]. Additional fragment ions at mass-to-charge ratios 166, 178, and 196 provide supplementary structural information [9].

The fragmentation behavior includes characteristic losses of carbon dioxide and hydrogen (45 mass units) from the carboxylic acid functionality, as well as neutral losses associated with the leucine side chain [9] [11] [12]. These fragmentation patterns enable differentiation from related amino acid derivatives and confirm the integrity of the protecting group [9] [11] [12].

Table 6: Mass Spectrometry Fragmentation Data

ParameterValue
Molecular Ion [M+H]+354.4
Major Fragment Ions (m/z)165, 166, 178, 196
Base Peak165 (fluorenyl cation)
Characteristic LossesLoss of CO2H (45), Loss of leucine side chain
Ionization MethodsESI+, MALDI

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of Fmoc-L-leucine is dominated by the extended aromatic system of the fluorenyl protecting group [6]. Maximum absorption wavelengths occur at 206, 265, 289, and 300 nanometers, providing characteristic fingerprint regions for identification and quantification [6]. These absorption maxima reflect the electronic transitions within the aromatic system and serve as valuable analytical tools for monitoring reactions and purifications involving this compound [6].

Table 7: UV-Vis Spectroscopic Properties

ParameterValue
λmax (nm)206, 265, 289, 300
Absorption characteristicsStrong UV absorption
Fluorenyl chromophoreResponsible for characteristic UV spectrum

Physical Description

Solid; [EMD Millipore MSDS]

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

353.16270821 g/mol

Monoisotopic Mass

353.16270821 g/mol

Heavy Atom Count

26

UNII

KF18F70UF3

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 8 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35661-60-0

Wikipedia

FMOC-L-Leucine
N-(fluorenyl-9-methoxycarbonyl)leucine

Dates

Modify: 2023-08-15
Xiong et al. Total synthesis and structure-activity relationship studies of a series of selective G protein inhibitors. Nature Chemistry, doi: 10.1038/nchem.2577, published online 25 July 2016

Explore Compound Types